molecular formula C12H10BrNO3 B146098 1-Acetyl-5-bromo-1H-indol-3-yl acetate CAS No. 33588-54-4

1-Acetyl-5-bromo-1H-indol-3-yl acetate

Cat. No. B146098
CAS RN: 33588-54-4
M. Wt: 296.12 g/mol
InChI Key: XJRIDJAGAYGJCK-UHFFFAOYSA-N
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Description

“1-Acetyl-5-bromo-1H-indol-3-yl acetate” is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “1-Acetyl-5-bromo-1H-indol-3-yl acetate” is 1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“1-Acetyl-5-bromo-1H-indol-3-yl acetate” is a solid substance . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Safety And Hazards

This compound may cause eye irritation, skin irritation, and irritation of the digestive tract. It may also cause respiratory tract irritation . The safety pictograms associated with it are GHS07, and the hazard statement is H302 .

Future Directions

The future directions for “1-Acetyl-5-bromo-1H-indol-3-yl acetate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

(1-acetyl-5-bromoindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRIDJAGAYGJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187292
Record name N-Acetyl-5-bromoindolyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromo-1H-indol-3-yl acetate

CAS RN

33588-54-4
Record name 1-[3-(Acetyloxy)-5-bromo-1H-indol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33588-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-5-bromoindolyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033588544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-5-bromoindolyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-5-bromoindolyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYL-5-BROMOINDOLYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NPN899838
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

2-(N-carboxymethylamino)-5-bromobenzoic acid (0.84 g, 3.4 mmol) and anhydrous sodium acetate (0.6 g, 7.3 mmol) were dissolved in 8 ml acetic anhydride. After stirred for 5 hours at 60° C., the reaction mixture was cooled down to room temperature. Sodium acetate was filtered off. The filtrate was evaporated, and the residue was dissolved in 100 ml ethyl acetate. 100 ml water and 20 ml saturated sodium bicarbonate were added to the solution, and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (50 ml×2). The combined organic phases were washed with saturated sodium bicarbonate (100 ml×2), dried and evaporated to obtain a white solid (1-acetyl-5-bromo-3-acetoxyindole) (1.3 g, 25.4%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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